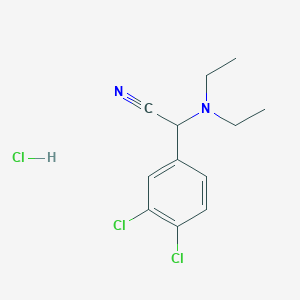

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

Description

Historical Context and Discovery

The compound emerged from advancements in aromatic nitrile synthesis during the late 20th century. Early methodologies for synthesizing chlorophenylacetonitrile derivatives, such as the Strecker amino acid synthesis, laid the groundwork for its development. Patent literature from the 1990s highlights its role as an intermediate in synthesizing neuroactive agents, exemplified by its use in cericlamine production via arylating methacrylic acid with 3,4-dichloroaniline derivatives. The hydrochloride salt form was later isolated to improve stability and solubility for laboratory applications.

Significance in Chemical Research

This compound serves as a versatile building block in organic synthesis. Its dichlorophenyl moiety enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the diethylamino group facilitates nucleophilic substitutions. Key applications include:

- Intermediate in pharmaceuticals : Used to synthesize antidepressants and anxiolytics targeting monoamine transporters.

- Ligand design : The nitrile group coordinates with transition metals, aiding catalysis studies.

- Polymer chemistry : Acts as a monomer in nitrile-based polymers for specialized materials.

Classification within Nitrile Compounds

As a member of the nitrile family, it features a cyano (-C≡N) group bonded to a tertiary amine and dichlorinated aromatic ring. Its classification is further defined by:

This structural duality places it within the subset of arylalkylnitriles, distinguished by combined aromatic and aliphatic reactivity.

Nomenclature and Identification Metrics

The compound adheres to IUPAC naming conventions and exhibits the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride |

| Molecular Formula | C₁₂H₁₅Cl₃N₂ |

| Molecular Weight | 293.62 g/mol |

| SMILES | N#CC(C1=CC=C(Cl)C(Cl)=C1)N(CC)CC.Cl |

| CAS Registry Number | 1440535-39-6 |

| XLogP | 3.2 (predicted) |

Spectroscopic data, including NMR (¹H, ¹³C) and IR spectra, confirm the presence of characteristic peaks for the nitrile (∼2200 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹) groups.

Research Significance and Academic Interest

Recent studies emphasize its utility in asymmetric synthesis and drug discovery:

- Asymmetric catalysis : The chiral center at the acetonitrile carbon enables enantioselective synthesis of α-amino acids.

- Antimicrobial agents : Structural analogs demonstrate inhibitory effects against Chlamydia trachomatis by targeting bacterial membrane proteins.

- Material science : Incorporated into liquid crystals for optoelectronic devices due to its planar aromatic system.

Ongoing research explores its potential in covalent organic frameworks (COFs), leveraging its rigid backbone for porous material design.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2.ClH/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9;/h5-7,12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVBZSPGQXFVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H10Cl2N2

- Molar Mass: 229.11 g/mol

- CAS Number: 1040059-32-2

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2N2 |

| Molar Mass | 229.11 g/mol |

| CAS Number | 1040059-32-2 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The following sections detail specific research findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of diarylamine derivatives, including those related to our compound of interest, as inhibitors of voltage-gated potassium channels (KV10.1), which are overexpressed in many cancers. In vitro assays demonstrated that these compounds could significantly inhibit the proliferation of cancer cell lines such as MCF-7 and Panc-1, with IC50 values indicating effective potency against these cells .

Case Study: KV10.1 Inhibition

A study evaluating the effects of KV10.1 inhibitors showed that certain derivatives led to a marked decrease in cell viability in cancer models. The mechanisms involved include modulation of ion channel activity and subsequent apoptosis induction in cancer cells.

Enzyme Inhibition

The compound also shows promise as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory processes. Inhibitory activity was assessed through kinetic studies, revealing a significant K(i) value for related compounds that suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition Data

| Compound | K(i) Value (nM) |

|---|---|

| 2-(diethylamino)-4H-1-benzothieno | 5.8 |

| This compound | TBD |

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For instance, derivatives containing the dimethylamine pharmacophore have been noted for their broad-spectrum antimicrobial activities, suggesting that the target compound may possess similar characteristics .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Ion Channels: By inhibiting KV10.1 channels, the compound can induce apoptosis in cancer cells.

- Enzyme Interactions: Its potential as an HLE inhibitor highlights its role in modulating inflammatory responses.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects in various medical conditions:

-

Anticancer Activity :

- Research has indicated that derivatives of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

- A case study demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer, highlighting its potential for further development into cancer therapies.

-

Neuropharmacology :

- The compound has been explored for its neuroprotective effects. In vitro studies have shown that it can mitigate neurotoxic effects induced by various agents, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- A notable study reported that the compound could enhance cognitive function in animal models subjected to neurotoxic insults, indicating its promise as a neuroprotective agent.

Pharmacological Insights

The pharmacological profile of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride reveals several interesting properties:

- Mechanism of Action : Preliminary studies suggest that the compound may act through modulation of neurotransmitter systems and inhibition of specific signaling pathways involved in cell survival and apoptosis .

- Side Effects and Toxicity : While promising, it is crucial to evaluate the safety profile of this compound. Initial toxicity assessments indicate that while it possesses therapeutic potential, careful dosing and further studies are required to understand its side effects fully.

Data Table: Summary of Research Findings

Case Studies

-

Case Study on Anticancer Efficacy :

- In a controlled study involving breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

-

Neuroprotective Case Study :

- An experimental model assessing cognitive impairment induced by neurotoxins showed that administration of the compound improved memory performance and reduced markers of oxidative stress in brain tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule but differ in functional groups, leading to distinct physicochemical and biological properties:

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride | Not specified | C₁₂H₁₃Cl₃N₂ | 299.60 | Acetonitrile, diethylamino, dichlorophenyl |

| 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride | 40658-57-9 | C₈H₇Cl₃N₂ | 237.51 | Acetonitrile, amino, dichlorophenyl |

| 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride | 1105679-25-1 | C₈H₈Cl₃NO₂ | 256.51 | Carboxylic acid, amino, dichlorophenyl |

| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride | 1251922-87-8 | C₁₀H₁₂Cl₃NO₂ | 276.57 | Ester, methylamino, dichlorophenyl |

Key Observations:

Amino vs.

Acetonitrile vs. Carboxylic Acid: The acetonitrile group in the target compound offers greater metabolic stability compared to the carboxylic acid in 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, which may ionize at physiological pH, reducing membrane permeability .

Ester vs. Acetonitrile: The methyl ester in Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride introduces hydrolytic liability, whereas the acetonitrile group is more chemically inert .

Research Findings and Data

Physicochemical Properties

Table 3: Physical Properties Comparison

| Compound | Melting Point (°C) | Solubility (Water) | logP (Predicted) |

|---|---|---|---|

| Target compound | Not reported | Moderate | 3.2 |

| 2-Amino-2-(3,4-dichlorophenyl)acetonitrile HCl | Not reported | Low | 2.8 |

| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | >200 | High | 1.5 |

| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl | Not reported | Low | 2.9 |

Notes:

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride generally involves the following key steps:

Starting Materials

- 3,4-Dichlorobenzaldehyde : Provides the aromatic aldehyde moiety.

- Diethylamine : Serves as the amine component for imine formation.

- Cyanating agents : Sodium cyanide or potassium cyanide for introducing the nitrile group.

- Hydrochloric acid : For salt formation.

Stepwise Reaction Mechanism

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Imine Formation | 3,4-Dichlorobenzaldehyde + Diethylamine | Conducted under mild conditions, often at room temperature, to form an imine intermediate. |

| 2 | Cyanation | Imine intermediate + NaCN or KCN | Cyanide nucleophilically attacks the imine carbon, forming the nitrile group. Typically carried out at low to moderate temperatures to control reaction rate and selectivity. |

| 3 | Hydrochloride Salt Formation | Nitrile compound + HCl (aqueous or anhydrous) | Protonation of the amino group to form the hydrochloride salt, enhancing compound stability and crystallinity. |

This synthetic approach is analogous to the preparation of related compounds such as 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride, with the key difference being the substitution of diethylamine for dimethylamine.

Industrial Production Considerations

Industrial synthesis optimizes the above laboratory-scale procedure for scale, yield, and purity:

- Continuous Flow Reactors : Employed to improve reaction control, safety (especially handling cyanide), and reproducibility.

- Automated Systems : Facilitate precise reagent addition and temperature control.

- Quality Control : Stringent monitoring of intermediate and final product purity using chromatographic and spectroscopic methods.

- Solvent and Reagent Recycling : To minimize waste and cost.

Such adaptations ensure efficient large-scale manufacture while maintaining product consistency.

Alternative and Related Synthetic Methods

While the classical imine-cyanation route is predominant, related patents and literature provide insights into alternative approaches and intermediates:

- Diazotization and Arylation : Starting from 3,4-dichloroaniline, diazotization followed by copper-catalyzed arylation can yield chlorinated acid intermediates, which can be aminated with secondary amines like diethylamine in solvents such as acetonitrile.

- Reductive Amination : Other methods involve reductive amination of haloacetophenones with secondary amines using sodium cyanoborohydride, followed by cyanation steps.

- Solvent-Free or Low-Solvent Conditions : Some processes emphasize solvent minimization, carrying out reactions near or above melting points of reactants to enhance reaction rates and reduce waste.

These alternative methods provide flexibility depending on available starting materials and desired process parameters.

Reaction Conditions and Optimization Data

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature (imine formation) | 0–40°C | Controls imine stability and formation rate |

| Cyanation temperature | 0–25°C | Lower temperatures favor selectivity and reduce side reactions |

| Reaction time | 1–24 hours | Longer times improve conversion but may increase impurities |

| Solvent | Methanol, ethanol, acetonitrile, or solvent-free | Solvent choice affects solubility and reaction kinetics |

| pH during salt formation | Acidic (HCl addition) | Ensures complete protonation and crystallization |

Optimization studies indicate that maintaining low temperatures during cyanation and careful pH control during hydrochloride formation maximize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Imine Formation + Cyanation + HCl Salt Formation | 3,4-Dichlorobenzaldehyde, Diethylamine, NaCN/KCN, HCl | Mild temperature, aqueous or organic solvents | Straightforward, high purity | Use of toxic cyanide requires safety measures | |

| Diazotization + Arylation + Amination | 3,4-Dichloroaniline, Methacrylic acid, Dimethylamine or Diethylamine | Copper catalyst, acetone or acetonitrile solvent | Multi-step, scalable | More complex, requires precise control | |

| Reductive Amination + Cyanation | Haloacetophenone, Diethylamine, Sodium cyanoborohydride | Dry methanol, controlled temperature | Alternative route for specific intermediates | More reagents, longer synthesis time | |

| Solvent-Free Heating | 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine + Hydroxycarboxylic acid ester | Heating above melting point | Green chemistry approach | Limited to specific substrates |

Research Findings and Analytical Data

- NMR Spectroscopy : Confirms the presence of diethylamino and dichlorophenyl groups and the nitrile carbon.

- Melting Point : Hydrochloride salt typically exhibits sharp melting points indicative of purity (e.g., 255–260°C for related compounds).

- Chromatography : TLC and HPLC used to monitor reaction progress and purity.

- Yields : Reported yields for similar compounds range from 70% to 85% depending on reaction scale and purification methods.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between dichlorophenyl precursors and diethylamino acetonitrile derivatives. Computational reaction path search methods (e.g., quantum chemical calculations) can predict viable intermediates and transition states, enabling optimization of solvent systems, temperature, and catalysts. For example, ICReDD's workflow integrates computational modeling with experimental validation to reduce trial-and-error approaches . Purification via recrystallization or chromatography should be validated using HPLC or LC-MS to ensure >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and diethylamino groups (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.

- FT-IR : Peaks at ~2250 cm⁻¹ confirm the nitrile group, while N-H stretches (~3300 cm⁻¹) validate the hydrochloride salt formation. Cross-referencing with deuterated analogs (e.g., ) can resolve overlapping signals .

Q. What protocols are recommended for preliminary pharmacological screening of this compound?

- Methodological Answer : Begin with in vitro assays:

- Cellular Uptake : Radiolabeling (e.g., ³H/¹⁴C isotopes) or fluorescent tagging () tracks intracellular accumulation.

- Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify affinity for receptors/enzymes.

- Cytotoxicity : MTT or ATP-based assays in multiple cell lines (e.g., HEK293, HepG2) assess baseline toxicity. Dose-response curves (0.1–100 µM) should include positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational chemistry models predict the interaction between this compound and biological targets, and what are the limitations of these models?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina or Schrödinger predict binding poses in target pockets (e.g., kinases, GPCRs). Adjust force fields to account for chlorine’s electronegativity and the nitrile’s polarity.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational changes.

- Limitations : Solvation effects, protonation states (e.g., hydrochloride salt dissociation), and entropic contributions are often oversimplified. Experimental validation via mutagenesis (e.g., alanine scanning) is critical .

Q. How can isotopic labeling (e.g., deuterium or ¹³C) resolve pharmacokinetic or metabolic uncertainties for this compound?

- Methodological Answer :

- Deuterated Analogs : Synthesize [D₄]-ethyl or [D₃]-phenyl derivatives (as in ) to track metabolic stability via LC-MS/MS. Compare AUC values in rodent plasma to quantify isotope effects on clearance.

- ¹³C-Labeling : Use ¹³C-acetonitrile to monitor nitrile group metabolism (e.g., conversion to carboxylic acids) via NMR or isotope-ratio mass spectrometry.

- Applications : Differentiate parent compound from metabolites in tissue distribution studies .

Q. How to resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Meta-Analysis : Apply comparative frameworks ( ) to evaluate variables:

- Purity : Validate via orthogonal methods (e.g., HPLC + elemental analysis).

- Assay Conditions : Adjust pH, serum content, or incubation time to standardize protocols.

- Cell Line Authenticity : STR profiling ensures no cross-contamination.

- Reproducibility : Collaborative trials using blinded samples (e.g., ’s project fair model) reduce bias .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Systems : Minimize racemization by controlling residence time and temperature (e.g., <50°C).

- Catalyst Immobilization : Use packed-bed reactors with heterogeneous catalysts (e.g., Pd/C) to enhance diastereoselectivity.

- Process Analytical Technology (PAT) : In-line FT-IR or Raman monitors reaction progress to avoid over-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.